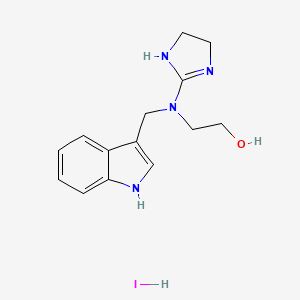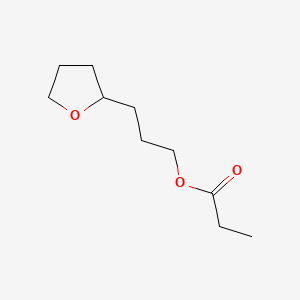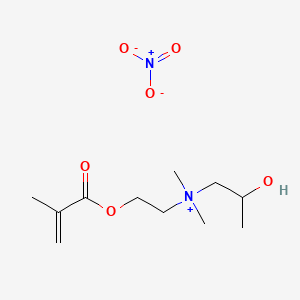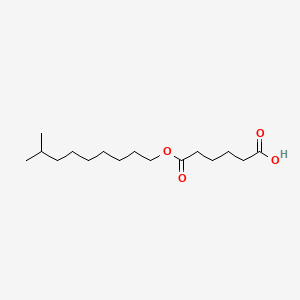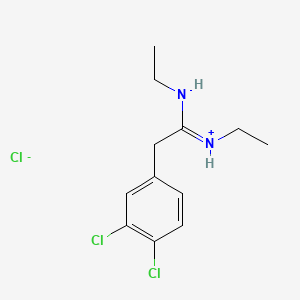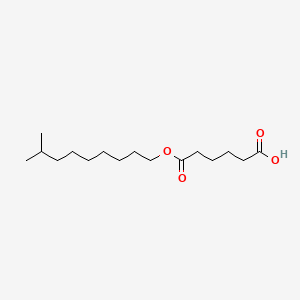
Isodecyl hydrogen adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isodecyl hydrogen adipate is an organic compound with the molecular formula C16H30O4. It is a derivative of adipic acid, where one of the carboxylic acid groups is esterified with isodecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Isodecyl hydrogen adipate can be synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of adipic acid with isodecyl alcohol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.
化学反応の分析
Types of Reactions: Isodecyl hydrogen adipate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield adipic acid and isodecyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Adipic acid and isodecyl alcohol.
Reduction: Corresponding alcohols.
Hydrolysis: Adipic acid and isodecyl alcohol.
科学的研究の応用
Isodecyl hydrogen adipate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins to enhance their flexibility and durability.
Biology: Employed in the formulation of various biological assays and experiments due to its compatibility with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility.
作用機序
The mechanism of action of isodecyl hydrogen adipate primarily involves its interaction with other chemical compounds through esterification and hydrolysis reactions. The ester group in this compound can undergo hydrolysis to release adipic acid and isodecyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
類似化合物との比較
Diisodecyl adipate: Used as a plasticizer in the production of flexible PVC and other polymers.
Dioctyl adipate: Employed in the manufacture of films, sheets, and coatings due to its excellent flexibility and low-temperature performance.
Bis(2-ethylhexyl) adipate: Utilized in the production of plasticizers, lubricants, and hydraulic fluids.
Uniqueness of Isodecyl Hydrogen Adipate: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its compatibility with a wide range of materials make it a versatile compound for numerous applications.
特性
CAS番号 |
53595-56-5 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC名 |
6-(8-methylnonoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18) |
InChIキー |
IXSNSMTVBCIFOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)


![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)
